Adamts-5-IN-2

Description

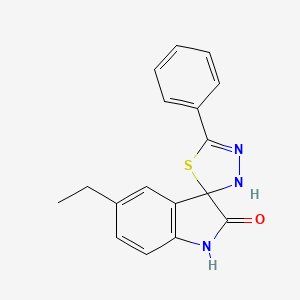

The exact mass of the compound 5-ethyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one is 309.09358328 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-5'-phenylspiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-2-11-8-9-14-13(10-11)17(16(21)18-14)20-19-15(22-17)12-6-4-3-5-7-12/h3-10,20H,2H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJWVAKZQXYHBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=O)C23NN=C(S3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ADAMTS-5-IN-2: A Potent and Selective Inhibitor of Aggrecanase-2 for the Preservation of Cartilage Matrix Integrity

For Researchers, Scientists, and Drug Development Professionals

Abstract

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5), also known as aggrecanase-2, is a principal enzyme responsible for the degradation of aggrecan, a critical component of the cartilage extracellular matrix.[1][2][3] Its heightened activity is a key pathological feature in the progression of osteoarthritis (OA), leading to the breakdown of cartilage and subsequent joint failure.[4] This technical guide details the preclinical profile of ADAMTS-5-IN-2, a novel, potent, and selective small molecule inhibitor of ADAMTS-5. This document will cover its mechanism of action, in vitro and ex vivo efficacy, and the experimental methodologies used to determine its potential as a disease-modifying therapeutic for OA.

Introduction to ADAMTS-5 and Cartilage Degradation

Articular cartilage owes its resilience and load-bearing capacity to a dense extracellular matrix (ECM) rich in type II collagen and the large proteoglycan, aggrecan.[1] Aggrecan's structure, characterized by numerous glycosaminoglycan (GAG) chains, is responsible for maintaining osmotic pressure within the tissue, enabling it to resist compressive forces.[5] The enzymatic degradation of aggrecan is an early and critical event in the pathogenesis of OA.[3]

ADAMTS-5 is a zinc-dependent endopeptidase that cleaves aggrecan at specific sites within its interglobular domain (IGD), leading to the loss of GAG-rich fragments from the cartilage matrix.[5] Studies in animal models of OA have demonstrated that genetic knockout of ADAMTS-5 provides significant protection against cartilage degradation, highlighting it as a primary therapeutic target.[4] this compound is a rationally designed small molecule developed to selectively inhibit the catalytic activity of ADAMTS-5, thereby preventing aggrecanolysis and preserving cartilage structure and function.

Mechanism of Action of this compound

This compound is a competitive inhibitor that binds to the active site of the ADAMTS-5 enzyme.[3] The inhibitor's molecular structure is designed to interact with key residues within the catalytic cleft, effectively blocking the binding and subsequent cleavage of its substrate, aggrecan.[3] By selectively targeting ADAMTS-5, this compound aims to halt the progression of cartilage degradation that is characteristic of osteoarthritis.[3]

The signaling pathways leading to the expression and activation of ADAMTS-5 in chondrocytes are complex and involve various inflammatory and mechanical stimuli.[4] Pro-inflammatory cytokines such as IL-1β and TNF-α can upregulate ADAMTS-5 expression through the activation of transcription factors like NF-κB.[6] While this compound does not directly inhibit the expression of the ADAMTS-5 enzyme, it directly blocks its downstream proteolytic activity, thereby preventing the pathological breakdown of the cartilage matrix.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound were evaluated in a series of in vitro and ex vivo assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Enzymatic Inhibition

| Enzyme Target | IC50 (nM) [Hypothetical] | Ki (nM) [Hypothetical] |

| ADAMTS-5 | 15 | 5 |

| ADAMTS-4 | >1000 | >500 |

| MMP-1 | >10,000 | >5000 |

| MMP-3 | >10,000 | >5000 |

| MMP-13 | >5000 | >2500 |

Table 2: Ex Vivo Cartilage Explant Assay - Aggrecan Degradation

| Treatment Group | GAG Release (% of Control) [Hypothetical] | ARGS Neoepitope Generation (% of Control) [Hypothetical] |

| Vehicle Control | 100 | 100 |

| IL-1β (10 ng/mL) | 250 | 300 |

| IL-1β + this compound (1 µM) | 120 | 110 |

Detailed Experimental Protocols

In Vitro ADAMTS-5 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ADAMTS-5.

Materials:

-

Recombinant human ADAMTS-5 (catalytically active)

-

Fluorogenic peptide substrate (e.g., based on the aggrecan cleavage site)

-

Assay buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

-

This compound (serial dilutions)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 5 µL of each inhibitor dilution to the wells of a 384-well plate.

-

Add 10 µL of recombinant human ADAMTS-5 (final concentration ~0.5 nM) to each well.

-

Incubate for 30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the fluorogenic peptide substrate (final concentration ~10 µM).

-

Monitor the increase in fluorescence (excitation/emission wavelengths specific to the substrate) every 2 minutes for 60 minutes at 37°C.

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Ex Vivo Cartilage Explant Culture

Objective: To assess the ability of this compound to prevent aggrecan degradation in a more physiologically relevant model.

Materials:

-

Bovine or human articular cartilage explants (full thickness, 3-4 mm diameter)

-

DMEM/F-12 medium supplemented with antibiotics and ITS (Insulin-Transferrin-Selenium)

-

Recombinant human IL-1β

-

This compound

-

Dimethyl sulfoxide (DMSO) as a vehicle control

-

96-well culture plates

-

Assay kits for sulfated glycosaminoglycan (sGAG) quantification (e.g., DMMB assay)

-

ELISA kit for the detection of the ARGSVIL neoepitope

Procedure:

-

Harvest cartilage explants from fresh articular surfaces under sterile conditions.

-

Culture explants individually in 96-well plates with serum-free medium for 24-48 hours to equilibrate.

-

Replace the medium with fresh medium containing either vehicle (DMSO), IL-1β (10 ng/mL), or IL-1β + this compound (1 µM).

-

Culture the explants for 7-14 days, collecting the conditioned medium and replacing it with fresh treatment medium every 2-3 days.

-

At the end of the culture period, digest the cartilage explants with papain to release remaining sGAGs.

-

Quantify the amount of sGAG released into the medium and remaining in the cartilage digest using the DMMB assay.

-

Analyze the conditioned medium for the presence of the aggrecanase-generated ARGSVIL neoepitope using a specific ELISA kit.

Signaling Pathways and Therapeutic Intervention

The expression of ADAMTS-5 is regulated by a complex network of signaling pathways in chondrocytes.[4] Mechanical stress and pro-inflammatory cytokines are major upstream triggers that lead to increased ADAMTS-5 production.[4] Key signaling cascades implicated in ADAMTS-5 regulation include the NF-κB, MAPK, and Wnt pathways.[4] While this compound does not directly modulate these upstream signaling events, its targeted inhibition of the enzyme's catalytic activity provides a crucial downstream intervention point to halt the destructive cascade of cartilage matrix breakdown.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of osteoarthritis. Its high potency and selectivity for ADAMTS-5, coupled with its demonstrated efficacy in preventing aggrecan degradation in preclinical models, underscore its potential as a disease-modifying osteoarthritis drug (DMOAD). Further in vivo studies in animal models of OA are warranted to fully elucidate its pharmacokinetic profile, safety, and long-term efficacy in preserving joint health. The targeted inhibition of ADAMTS-5 by molecules such as this compound offers a rational and promising strategy to combat the debilitating effects of osteoarthritis.

References

- 1. Translational Development of an ADAMTS-5 Antibody for Osteoarthritis Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Quantitative Assay for Aggrecanase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. clinexprheumatol.org [clinexprheumatol.org]

The Impact of Adamts-5-IN-2 on Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS5) is a key enzyme implicated in the degradation of aggrecan, a major component of the extracellular matrix in articular cartilage.[1][2][3][4][5][6] Its role in cartilage breakdown has made it a significant target in the research and development of therapeutics for osteoarthritis.[1][2][3][4][5][6] Adamts-5-IN-2 is a potent and specific inhibitor of ADAMTS5, demonstrating potential as a disease-modifying agent for osteoarthritis.[1][2][7] This technical guide provides an in-depth overview of the known signaling pathways affected by the inhibition of ADAMTS5, with a focus on the implications for researchers and drug development professionals.

Quantitative Data for this compound

The inhibitory activity of this compound has been characterized, with a reported half-maximal inhibitory concentration (IC50) value. Further quantitative data, such as EC50 and Ki values, are essential for a comprehensive understanding of its pharmacological profile.

| Parameter | Value | Reference |

| IC50 | 0.71 µM | [1][2][7] |

Table 1: In Vitro Inhibitory Activity of this compound against ADAMTS5. This table summarizes the known quantitative measure of the inhibitor's potency.

| Parameter | Value | Conditions |

| EC50 | Data not available | Cell-based aggrecan degradation assay |

| Ki | Data not available | Enzyme inhibition kinetics study |

| Selectivity | Data not available | Against other ADAMTS family members (e.g., ADAMTS1, ADAMTS4) |

Table 2: Pharmacological Profile of this compound (Illustrative). This table is intended to guide researchers on the key parameters to investigate for a thorough characterization of this compound. The values are placeholders and need to be determined experimentally.

Signaling Pathways Modulated by ADAMTS5 Inhibition

The expression and activity of ADAMTS5 are regulated by a complex network of signaling pathways. By inhibiting ADAMTS5, this compound is expected to modulate the downstream effects of these pathways, which are crucial in the pathogenesis of osteoarthritis.

Runx2 Signaling Pathway

The Runt-related transcription factor 2 (Runx2) is a master regulator of chondrocyte hypertrophy and has been shown to upregulate the expression of ADAMTS5.[8][9][10][11][12][13][14] Inhibition of ADAMTS5 can counteract the catabolic effects driven by Runx2 activation.

Caption: Runx2 Signaling Pathway Regulating ADAMTS5 Expression.

Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway plays a critical role in chondrocyte differentiation and cartilage homeostasis.[9][10][15][16][17][18][19] Aberrant activation of this pathway can lead to increased ADAMTS5 expression and subsequent cartilage degradation.

Caption: Canonical Wnt/β-catenin Signaling Leading to ADAMTS5 Expression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammatory responses and is known to be activated in osteoarthritis.[1][7][11][18][20][21][22][23][24] Pro-inflammatory cytokines can induce ADAMTS5 expression through the activation of NF-κB.

Caption: NF-κB Signaling Pathway Driving ADAMTS5 Expression.

YAP/TAZ Signaling Pathway

The Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ) are key effectors of the Hippo signaling pathway and are involved in mechanotransduction.[12][15][19][20][22][25][26] Mechanical stress, a contributing factor to osteoarthritis, can lead to the nuclear translocation of YAP/TAZ and subsequent upregulation of ADAMTS5.

Caption: YAP/TAZ Signaling Pathway in Response to Mechanical Stress.

Experimental Protocols

The following are generalized protocols that can be adapted for the characterization of this compound and its effects on ADAMTS5 activity and downstream signaling.

In Vitro ADAMTS5 Inhibition Assay (FRET-based)

This assay measures the direct inhibitory effect of a compound on ADAMTS5 enzymatic activity using a Förster Resonance Energy Transfer (FRET) peptide substrate.[25][27][28][29][30][31]

Materials:

-

Recombinant human ADAMTS5

-

FRET peptide substrate for ADAMTS5 (e.g., with a 5-FAM/TAMRA pair)[27][28]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)[32]

-

This compound

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Add recombinant ADAMTS5 to all wells except the no-enzyme control.

-

Incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET substrate to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair over time.

-

Calculate the initial reaction velocities and determine the IC50 value of this compound.

Chondrocyte Culture and Aggrecan Degradation Assay

This cell-based assay assesses the ability of an inhibitor to protect against cytokine-induced aggrecan degradation in a more physiologically relevant environment.[3][13][33][34]

Materials:

-

Primary human or animal chondrocytes

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)[3]

-

Pro-inflammatory cytokine (e.g., IL-1β)

-

This compound

-

DMMB dye for GAG quantification or ELISA kit for specific aggrecan fragments

-

24-well culture plates

Procedure:

-

Culture chondrocytes to confluence in 24-well plates.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Stimulate the cells with a pro-inflammatory cytokine (e.g., 10 ng/mL IL-1β) to induce aggrecan degradation.

-

After an incubation period (e.g., 24-48 hours), collect the culture supernatant.

-

Quantify the amount of released glycosaminoglycans (GAGs) in the supernatant using the DMMB assay or measure specific aggrecan fragments by ELISA.

-

Assess the protective effect of this compound by comparing the amount of GAG release in treated versus untreated, stimulated cells.

Western Blot Analysis of Signaling Proteins

This method is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in the signaling pathways that regulate ADAMTS5.[4][35]

Materials:

-

Chondrocytes

-

This compound

-

Stimulating agents (e.g., IL-1β, Wnt3a)

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against p-Smad2/3, β-catenin, p-p65 NF-κB, YAP/TAZ, and loading controls (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cultured chondrocytes with this compound and/or the appropriate stimulus.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine changes in protein expression or phosphorylation.

Caption: General Experimental Workflow for Characterizing this compound.

Conclusion

This compound presents a promising starting point for the development of novel therapeutics for osteoarthritis due to its potent inhibition of ADAMTS5. A thorough understanding of its impact on the intricate signaling networks that govern ADAMTS5 expression and activity is paramount for its successful translation into a clinical candidate. This guide provides a foundational framework for researchers to further investigate the mechanism of action of this compound and to design robust experimental plans for its preclinical and clinical development. Future studies should focus on generating a comprehensive quantitative profile of the inhibitor and validating its efficacy in in vivo models of osteoarthritis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. Chondrocyte proliferation in a new culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. usbio.net [usbio.net]

- 6. ADAMTS5 Polyclonal Antibody (PA5-27165) [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of biomechanical signals by NF-κB transcription factors in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RUNX2 - Wikipedia [en.wikipedia.org]

- 13. A novel small molecule screening assay using normal human chondrocytes toward osteoarthritis drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling networks in RUNX2-dependent bone development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 19. Regulation by Wnt Signaling | PPTX [slideshare.net]

- 20. researchgate.net [researchgate.net]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. YAP/TAZ upstream signals and downstream responses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Screening of potential ADAMTS-4 inhibitors utilizing a collagen-model FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ora.ox.ac.uk [ora.ox.ac.uk]

- 27. pdf.antibodies-online.com [pdf.antibodies-online.com]

- 28. researchgate.net [researchgate.net]

- 29. celprogen.com [celprogen.com]

- 30. Development of Selective ADAMTS-5 Peptide Substrates to Monitor Proteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Activity based fingerprinting of proteases using FRET peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Exosite inhibition of ADAMTS-5 by a glycoconjugated arylsulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 33. A practical way to prepare primer human chondrocyte culture - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Inhibition of hypertrophy and improving chondrocyte differentiation by MMP-13 inhibitor small molecule encapsulated in alginate-chondroitin sulfate-platelet lysate hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Western blot analysis [bio-protocol.org]

Adamts-5-IN-2: A Potential Disease-Modifying Therapeutic for Joint Diseases

Disclaimer: The compound "Adamts-5-IN-2" is not a recognized designation in publicly available scientific literature. This technical guide utilizes data from a well-characterized, potent, and selective small molecule ADAMTS-5 inhibitor, GLPG1972/S201086, as a representative example to illustrate the therapeutic potential and scientific investigation of this class of molecules for joint diseases such as osteoarthritis.

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, leading to pain, stiffness, and loss of mobility. A key enzymatic driver of cartilage degradation is ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), a metalloproteinase responsible for the cleavage of aggrecan, a critical proteoglycan for maintaining cartilage structure and function.[1][2] The inhibition of ADAMTS-5 is therefore a primary strategy for the development of disease-modifying osteoarthritis drugs (DMOADs).[1][2] This document provides a technical overview of the preclinical data and experimental methodologies for a representative ADAMTS-5 inhibitor, GLPG1972, a potent and selective, orally bioavailable molecule that has been investigated for the treatment of OA.[1]

Mechanism of Action

ADAMTS-5 is the primary aggrecanase in cartilage, cleaving the aggrecan core protein and leading to the loss of glycosaminoglycans (GAGs) and the subsequent deterioration of the cartilage matrix.[3][4] Pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) upregulate the expression and activity of ADAMTS-5 in chondrocytes, accelerating this destructive process.[2][4]

GLPG1972 acts as a direct and selective inhibitor of the ADAMTS-5 enzyme.[5] By binding to the active site, it blocks the catalytic activity of ADAMTS-5, thereby preventing the degradation of aggrecan and preserving the integrity of the cartilage.[5][6] This targeted action aims to slow or halt the structural progression of joint damage in osteoarthritis.

Quantitative Data

The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of GLPG1972.

Table 1: In Vitro Potency and Selectivity

| Target Enzyme | IC50 (nM) | Selectivity vs. ADAMTS-5 (fold) | Assay Type | Reference |

| Human ADAMTS-5 | 19 | - | Fluorescence-based | [5] |

| Rat ADAMTS-5 | <23 | - | Fluorescence-based | [5] |

| Human ADAMTS-4 | 156 | 8.2 | Fluorescence-based | [5][7] |

| Human ADAMTS-1 | >5,000 | >263 | Not Specified | [5] |

| MMP-2 | >5,000 | >263 | Not Specified | [5] |

| MMP-13 | >5,000 | >263 | Not Specified | [5] |

| ADAM17 (TACE) | >5,000 | >263 | Not Specified | [5] |

Table 2: Ex Vivo Efficacy in Cartilage Explants

| Model System | Stimulus | Endpoint Measured | IC50 (µM) | Reference |

| Mouse Cartilage Explants | IL-1α | Glycosaminoglycan (GAG) Release | <1.5 | [1][5] |

| Human Articular Cartilage Explants | IL-1β | Aggrecan neoepitope (AGNx1) Release | <1.0 | [5] |

Table 3: In Vivo Efficacy in Animal Models of Osteoarthritis

| Animal Model | Dosing Regimen (mg/kg, b.i.d.) | Endpoint | Efficacy | Reference |

| Destabilization of Medial Meniscus (DMM) Mouse | 30 - 120 | Cartilage Proteoglycan Loss | 23-37% reduction | [5] |

| Cartilage Structural Damage | 23-39% reduction | [5] | ||

| Subchondral Bone Sclerosis | 21-36% reduction | [5] | ||

| Medial Meniscectomy (MNX) Rat | 10 - 50 | Cartilage Damage (OARSI score) | 6-23% reduction | [5] |

| Cartilage Proteoglycan Loss | ~27% reduction | [5] | ||

| Subchondral Bone Sclerosis | 77-110% reduction | [5] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Enzymatic Activity Assay (Fluorescence-based)

-

Objective: To determine the direct inhibitory activity of the compound on purified ADAMTS-5 enzyme.

-

Principle: The assay utilizes a synthetic, fluorogenic peptide substrate that mimics the ADAMTS-5 cleavage site in aggrecan. Cleavage of the substrate by the enzyme separates a fluorophore from a quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.

-

Protocol:

-

Recombinant human ADAMTS-5 enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., GLPG1972) in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35) for a defined period (e.g., 60 minutes) at 37°C in a 96-well plate.[8]

-

The enzymatic reaction is initiated by the addition of a fluorogenic peptide substrate (e.g., Abz-TESE-SRGAIY-Dpa-KK-NH2).[9]

-

The increase in fluorescence is monitored over time using a microplate reader with appropriate excitation and emission wavelengths.

-

The rate of reaction is calculated from the linear phase of the fluorescence curve.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Cartilage Explant Culture Assay

-

Objective: To assess the ability of the inhibitor to prevent cartilage degradation in an ex vivo tissue model.

-

Principle: Cartilage explants from animal or human sources are cultured in the presence of pro-inflammatory cytokines to induce catabolic activity and aggrecan degradation. The protective effect of the inhibitor is quantified by measuring the release of GAGs and aggrecan fragments into the culture medium.

-

Protocol:

-

Articular cartilage is harvested from a relevant source (e.g., mouse femoral heads or human knee joints from OA patients).[1][10]

-

Full-thickness cartilage explants of a standardized size are created and placed in a 96-well plate with culture medium (e.g., DMEM/F12).

-

Explants are pre-treated with various concentrations of the test inhibitor for 24 hours.

-

Cartilage degradation is induced by adding a catabolic stimulus (e.g., 10 ng/mL IL-1α or IL-1β) to the culture medium.[1][5]

-

The cultures are maintained for a period of 3-7 days, with the medium collected at specified time points.

-

The amount of sulfated GAGs released into the medium is quantified using a colorimetric assay, such as the 1,9-dimethylmethylene blue (DMMB) dye-binding assay.[5]

-

The release of specific aggrecanase-generated neoepitopes (e.g., ARGS or AGNx1) is measured by ELISA or Western blotting.[5]

-

IC50 values are calculated based on the dose-dependent inhibition of GAG or neoepitope release.

-

In Vivo Animal Model of Osteoarthritis (DMM Model)

-

Objective: To evaluate the disease-modifying efficacy of the inhibitor in a surgically-induced model of OA.

-

Principle: The destabilization of the medial meniscus (DMM) in rodents leads to joint instability and progressive cartilage degradation, mimicking key features of post-traumatic OA. The therapeutic effect of the inhibitor is assessed by histological scoring of joint tissues.

-

Protocol:

-

Male mice (e.g., C57BL/6) undergo surgery to transect the medial meniscotibial ligament, inducing instability in the knee joint.

-

Following a recovery period, animals are randomized into vehicle and treatment groups.

-

The test inhibitor (e.g., GLPG1972) is administered orally at various doses (e.g., 30, 60, 120 mg/kg, twice daily) for a specified duration (e.g., 8 weeks).[5]

-

At the end of the study, the animals are euthanized, and the knee joints are harvested, fixed, decalcified, and embedded in paraffin.

-

Joint sections are stained with Safranin O-Fast Green to visualize cartilage and proteoglycan content.

-

The severity of cartilage damage is scored by blinded observers using a standardized system (e.g., OARSI score), evaluating parameters such as cartilage structure, proteoglycan loss, and cellularity.

-

Subchondral bone changes can be assessed using micro-computed tomography (µCT).[5]

-

Visualizations

Signaling Pathway of ADAMTS-5 Activation in Chondrocytes

Caption: Signaling cascade leading to ADAMTS-5 mediated cartilage degradation in osteoarthritis.

Experimental Workflow for Inhibitor Evaluation

Caption: A typical preclinical to clinical workflow for an ADAMTS-5 inhibitor.

Therapeutic Rationale for ADAMTS-5 Inhibition

Caption: The logical framework for ADAMTS-5 inhibition as a DMOAD strategy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galapagos Presents Pre-Clinical Data With Selective ADAMTS-5 Inhibitor GLPG1972 For Osteoarthritis At OARSI - BioSpace [biospace.com]

- 4. frontiersin.org [frontiersin.org]

- 5. GLPG1972 (Aldumastat) | ADAMTS5 inhibitor | Probechem Biochemicals [probechem.com]

- 6. Evaluation of S201086/GLPG1972, an ADAMTS-5 inhibitor, for the treatment of knee osteoarthritis in ROCCELLA: a phase 2 randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting Aggrecanases for Osteoarthritis Therapy: From Zinc Chelation to Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Quantitative Assay for Aggrecanase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Aggrecan degradation in human articular cartilage explants is mediated by both ADAMTS-4 and ADAMTS-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Function of ADAMTS5 in Chondrocyte Biology

Introduction

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS5), also known as aggrecanase-2, is a secreted zinc-dependent metalloproteinase that plays a pivotal role in the biology of chondrocytes, the sole cell type residing in articular cartilage.[1] Its primary and most well-characterized function is the degradation of aggrecan, the major proteoglycan responsible for the compressive resilience of cartilage.[1][2][3][4] Dysregulation and overactivity of ADAMTS5 are central to the pathogenesis of osteoarthritis (OA), a degenerative joint disease characterized by progressive cartilage loss.[5][6][7] This guide provides a comprehensive overview of the function, regulation, and experimental analysis of ADAMTS5 in chondrocytes, serving as a technical resource for professionals in the field.

Core Function: The Primary Aggrecanase in Cartilage

The structural integrity of articular cartilage is heavily dependent on its extracellular matrix (ECM), which is rich in type II collagen and the large proteoglycan, aggrecan. Aggrecan's structure, with its numerous glycosaminoglycan (GAG) chains, allows it to attract and retain water, creating the swelling pressure necessary to withstand compressive loads.[5]

ADAMTS5 is the principal enzyme responsible for the proteolytic cleavage of aggrecan in the cartilage matrix, a critical event in both normal matrix turnover and pathological degradation.[2][3][8][9]

-

Mechanism of Action: ADAMTS5 specifically cleaves the aggrecan core protein at several sites, with the most crucial cleavage occurring within the interglobular domain (IGD) at the Glu³⁷³-Ala³⁷⁴ peptide bond.[5][10][11] This cleavage separates the GAG-rich domains from the portion of the molecule that anchors it to hyaluronan in the ECM, leading to the loss of aggrecan fragments from the cartilage and a subsequent decline in its biomechanical properties.[5][12]

-

Pathological Significance: While other aggrecanases like ADAMTS4 exist, studies using knockout mouse models of OA have definitively shown that ADAMTS5 is the major aggrecanase responsible for cartilage degradation in vivo.[2][3][8][9] Mice deficient in ADAMTS5 are significantly protected from cartilage erosion in surgically induced models of osteoarthritis.[9] In human OA, both ADAMTS4 and ADAMTS5 are believed to contribute to cartilage destruction.[13][14][15]

Regulation of ADAMTS5 in Chondrocytes

The expression and activity of ADAMTS5 in chondrocytes are tightly controlled at multiple levels, from gene transcription to post-translational activation and inhibition. In OA, this regulatory balance is disrupted, leading to excessive enzymatic activity.

Activation and Inhibition

ADAMTS5 is synthesized as an inactive zymogen. Its activation requires the proteolytic removal of the N-terminal pro-domain by proprotein convertases like furin.[5][16] Once active in the extracellular space, its activity is primarily regulated by the endogenous inhibitor, Tissue Inhibitor of Metalloproteinase 3 (TIMP3).[5][16][17] The ADAMTS5-TIMP3 complex can then be cleared from the matrix by chondrocytes through endocytosis mediated by the Low-density lipoprotein Receptor-related Protein 1 (LRP-1).[5][16][17]

Transcriptional Regulation and Signaling Pathways

The transcription of the ADAMTS5 gene is induced by various catabolic stimuli, including pro-inflammatory cytokines and mechanical stress, which are key drivers of OA.[5][6][18] Several signaling pathways converge to regulate its expression.

-

Inflammatory Signaling: Pro-inflammatory cytokines, particularly Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), are potent inducers of ADAMTS5 expression.[10] This induction is largely mediated by the Nuclear Factor-κB (NF-κB) pathway. The RelA/p65 subunit of NF-κB has been identified as a direct and potent transcriptional activator of the ADAMTS5 gene in chondrocytes.[8]

-

Mechanical Stress Signaling: Abnormal mechanical loading on joints contributes to OA progression. In chondrocytes, mechanical stretch can induce ADAMTS5 expression, a response mediated by transcription factors such as RUNX2 and activated via pathways including p38 MAPK.[18]

-

Wnt Signaling: The role of Wnt signaling is complex. Some studies indicate that activation of the canonical Wnt/β-catenin pathway can promote ADAMTS5 transcription.[6][18] Conversely, the Wnt co-receptor Lrp5 has been shown to act as a suppressor of factors that upregulate ADAMTS5, suggesting a nuanced regulatory role.

-

Other Key Pathways: Additional signaling networks, including those involving FGF2, Notch, and YAP/TAZ, have also been implicated in modulating ADAMTS5 expression in the context of chondrocyte differentiation and OA.[5][6][17][18]

Quantitative Data on ADAMTS5 Function

Quantitative analysis from various studies underscores the central role of ADAMTS5 in cartilage pathology.

Table 1: Relative Expression of Aggrecanases in Cartilage

| Condition | ADAMTS4 Expression | ADAMTS5 Expression | Key Finding | Reference |

|---|---|---|---|---|

| Normal Bovine Cartilage | Baseline | Most abundant aggrecanase | ADAMTS5 is the predominant form in unstimulated cartilage. | [19] |

| Cytokine-Stimulated Bovine Cartilage | Highly inducible | Remains most abundant | While ADAMTS4 is induced, ADAMTS5 remains the most prevalent. | [19] |

| Murine OA Model | No protective effect from knockout | Knockout prevents cartilage degradation | ADAMTS5 is the critical aggrecanase in this in vivo model. | [8][9][15] |

| Human OA Cartilage | Expressed and active | Expressed and active | Both enzymes contribute to aggrecan degradation in human OA. |[13][14][15] |

Table 2: Efficacy of ADAMTS5 Inhibitors on Cartilage Degradation

| Inhibitor Type | Model System | Outcome Measure | Efficacy | Reference |

|---|---|---|---|---|

| Small Molecule Inhibitor | Human OA cartilage explants | GAG release, ARGS neoepitope release | Significant inhibition of cytokine-induced aggrecanolysis | [11] |

| Monoclonal Antibody (M6495) | In vitro assays | Inhibition of aggrecan cleavage | Selective and potent inhibition of ADAMTS5 activity | [5] |

| siRNA Knockdown | Human cartilage explants | Aggrecan degradation | Attenuated aggrecan loss in both normal and OA cartilage | [14] |

| ADAMTS-5 Inhibitor (Selleck Chem) | Rat chondrocytes (IL-1β stimulated) | Proteoglycan degradation | Protects against IL-1β induced degradation |[20] |

Experimental Protocols for Studying ADAMTS5

Investigating the function of ADAMTS5 requires a combination of cell culture, molecular biology, and biochemical techniques.

Chondrocyte Culture and Stimulation

-

Objective: To establish a cell culture model to study ADAMTS5 regulation.

-

Methodology:

-

Cell Source: Use primary human chondrocytes isolated from donor cartilage (e.g., CHON-001) or immortalized human chondrocyte cell lines like C28/I2.[21]

-

Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C and 5% CO₂.

-

Stimulation: To induce a catabolic state, serum-starve the cells for several hours, then treat with pro-inflammatory cytokines such as IL-1β (e.g., 1-10 ng/mL) for a specified time course (e.g., 6, 12, 24, 48 hours).

-

siRNA-Mediated Gene Knockdown

-

Objective: To specifically silence ADAMTS5 gene expression to study its functional role.

-

Methodology:

-

Reagents: Use validated siRNAs specific to human ADAMTS5 and a non-specific control siRNA. Use a suitable transfection reagent like Lipofectamine RNAiMAX.

-

Transfection: Plate chondrocytes to reach 60-70% confluency. Transfect cells with ADAMTS5-specific or control siRNA according to the manufacturer's protocol in a serum-free medium (e.g., Opti-MEM I).

-

Post-Transfection: After 6-8 hours, replace the transfection medium with regular culture medium.

-

Analysis: Harvest cells 48-72 hours post-transfection to assess knockdown efficiency by qPCR and Western blot and to perform functional assays.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression

-

Objective: To quantify the mRNA levels of ADAMTS5 and other target genes.

-

Methodology:

-

RNA Extraction: Isolate total RNA from cultured chondrocytes using a commercial kit (e.g., RNeasy Plus Mini Kit).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction: Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system. A typical reaction includes cDNA template, forward and reverse primers for ADAMTS5, and qPCR master mix.

-

Data Analysis: Normalize the expression of ADAMTS5 to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate relative gene expression using the ΔΔCt method.

-

Aggrecanase Activity Assay

-

Objective: To measure the enzymatic activity of ADAMTS5 in conditioned media or cell lysates.

-

Methodology (FRET-based):

-

Principle: This assay uses a synthetic peptide substrate containing the ADAMTS5 cleavage site flanked by a fluorophore and a quencher. Cleavage of the peptide separates the pair, resulting in a measurable increase in fluorescence.

-

Reagents: A FRET peptide substrate for aggrecanases, purified recombinant ADAMTS5 (for standard curve), and assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).[22]

-

Procedure:

-

Add samples (e.g., conditioned media) to a microplate.

-

Add the FRET substrate to all wells.

-

Incubate at 37°C.

-

Monitor the increase in fluorescence intensity over time using a microplate reader at the appropriate excitation/emission wavelengths.[23]

-

-

Analysis: Calculate the rate of substrate cleavage (RFU/min) and compare between different experimental conditions.

-

ADAMTS5 is unequivocally the primary aggrecanase driving cartilage degradation in the pathogenesis of osteoarthritis.[5][6] Its activity in chondrocytes is tightly regulated by a complex network of inflammatory, mechanical, and developmental signaling pathways. The upregulation of ADAMTS5 expression and activity under pathological conditions directly leads to the depletion of aggrecan, compromising the structural and functional integrity of articular cartilage.

For drug development professionals, ADAMTS5 remains a high-priority therapeutic target. The development of highly selective small molecule inhibitors or monoclonal antibodies that can effectively block ADAMTS5 activity in the joint space holds significant promise as a disease-modifying OA drug (DMOAD) strategy.[5][7][24] Future research will continue to focus on refining these therapeutic agents to ensure efficacy and long-term safety, and further elucidating the intricate signaling crosstalk that governs ADAMTS5 function to identify novel upstream regulatory targets.

References

- 1. ADAMTS5 - Wikipedia [en.wikipedia.org]

- 2. ADAMTS5 is the major aggrecanase in mouse cartilage in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] ADAMTS5 is the major aggrecanase in mouse cartilage in vivo and in vitro | Semantic Scholar [semanticscholar.org]

- 4. research.monash.edu [research.monash.edu]

- 5. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies [frontiersin.org]

- 7. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transcriptional Induction of ADAMTS5 Protein by Nuclear Factor-κB (NF-κB) Family Member RelA/p65 in Chondrocytes during Osteoarthritis Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Antibody-based exosite inhibitors of ADAMTS-5 (aggrecanase-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of ADAM-TS4 and ADAM-TS5 prevents aggrecan degradation in osteoarthritic cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aggrecan degradation in human articular cartilage explants is mediated by both ADAMTS-4 and ADAMTS-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. clinexprheumatol.org [clinexprheumatol.org]

- 16. researchgate.net [researchgate.net]

- 17. frontiersin.org [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Involvement of ADAMTS5 and hyaluronidase in aggrecan degradation and release from OSM-stimulated cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. selleckchem.com [selleckchem.com]

- 21. SP1‑mediated ADAMTS5 transcription promotes IL‑1β‑induced chondrocyte injury via Wnt/β‑catenin pathway in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Purification and Activity Determination of ADAMTS-4 and ADAMTS-5 and Their Domain Deleted Mutants | Springer Nature Experiments [experiments.springernature.com]

- 23. ora.ox.ac.uk [ora.ox.ac.uk]

- 24. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

The Emerging Role of ADAMTS5 in Non-Osteoarthritic Pathologies: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS5), historically recognized for its critical role in the degradation of aggrecan in articular cartilage and its subsequent involvement in osteoarthritis (OA), is increasingly being implicated in a diverse range of non-osteoarthritic pathologies. This technical guide provides an in-depth exploration of the multifaceted functions of ADAMTS5 beyond the joints, focusing on its involvement in cancer, cardiovascular diseases, and inflammatory disorders. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, consolidated quantitative data, and visual representations of key signaling pathways to facilitate further investigation into this pleiotropic enzyme.

The Dichotomous Role of ADAMTS5 in Cancer

The function of ADAMTS5 in cancer is complex and appears to be highly context-dependent, with reports suggesting both pro- and anti-tumorigenic roles. This duality underscores the need for a nuanced understanding of its activity in different cancer types and the tumor microenvironment.

ADAMTS5 as a Tumor Suppressor

In several cancer types, including gastric, breast, and hepatocellular carcinoma, ADAMTS5 has been shown to act as a tumor suppressor.[1][2][3] Its anti-tumorigenic functions are often linked to the inhibition of angiogenesis, a critical process for tumor growth and metastasis.

Overexpression of full-length ADAMTS5 has been demonstrated to suppress B16 melanoma growth in mice, a phenomenon correlated with reduced tumor angiogenesis, decreased tumor cell proliferation, and increased apoptosis.[4] Interestingly, the enzymatic activity of ADAMTS5 appears to be dispensable for this anti-tumorigenic effect, with a catalytically inactive mutant (E411A) exhibiting similar tumor suppression capabilities.[4] The anti-angiogenic effects are thought to be mediated by the thrombospondin type 1 repeat (TSR1) domain, which can down-regulate pro-angiogenic factors such as vascular endothelial growth factor (VEGF), placental growth factor (PlGF), and platelet-derived endothelial growth factor (PD-ECGF).[4] In gastric cancer, ADAMTS5 has been shown to suppress tumor metastasis and angiogenesis by inhibiting ETS1-mediated changes in microvessel density (MVD).[3] Similarly, in hepatocellular carcinoma, reduced ADAMTS5 expression is associated with increased VEGF expression, higher MVD, larger tumor size, and poorer overall survival.[2]

ADAMTS5 as a Pro-Tumorigenic Factor

In contrast to its tumor-suppressive roles, ADAMTS5 expression is upregulated in other malignancies, such as glioblastoma and colorectal cancer, where it is associated with a more aggressive phenotype.[5] In colorectal cancer, high expression of ADAMTS5 is a potent marker for lymphatic invasion and lymph node metastasis.[5] The expression of ADAMTS5 increases with the pathological stage of colorectal cancer.[5] In glioblastoma, ADAMTS5-mediated cleavage of brevican, a brain-specific proteoglycan, is thought to play a role in glioma cell invasion.

The substrates of ADAMTS5 in the tumor microenvironment are key to understanding its diverse roles. Besides aggrecan and brevican, ADAMTS5 can cleave versican and the small leucine-rich proteoglycan (SLRP) biglycan.[6] The cleavage of these substrates can modulate the tumor microenvironment, influencing cell adhesion, migration, and signaling.

ADAMTS5 in Cardiovascular Pathologies

Emerging evidence has highlighted a significant role for ADAMTS5 in the pathophysiology of cardiovascular diseases, particularly in the context of aortic aneurysm and heart failure.[6][7][8] Its primary function in the cardiovascular system appears to be the regulation of proteoglycan levels, which is crucial for maintaining the structural integrity of cardiovascular tissues.

In mouse models, the absence of ADAMTS5 leads to the accumulation of versican and aggrecan in the aorta and heart valves.[6][9] This accumulation is associated with severe anomalies in the pulmonary valve cusps and dilation of the thoracic aorta.[6][9] In a mouse model of thoracic aortic aneurysm induced by angiotensin II, mice lacking the catalytic domain of ADAMTS5 (Adamts5Δcat) exhibited increased aortic dilatation, suggesting a protective role for ADAMTS5 in maintaining the viscoelastic properties of the aortic extracellular matrix.[8][10][11] This was accompanied by an accumulation of versican and an increase in transforming growth factor-β (TGF-β) levels.[7][10]

Interestingly, the expression of ADAMTS5 itself is regulated by various factors in the cardiovascular system. For instance, low-density lipoprotein-related protein 1 (LRP1), a protein implicated in aortic aneurysm formation, acts as a cellular receptor for ADAMTS5, mediating its endocytosis and thereby regulating its extracellular levels.[12][13]

ADAMTS5 in Inflammatory Disorders

Beyond its well-established role in the inflammatory environment of osteoarthritis, ADAMTS5 is also implicated in other inflammatory conditions. Its involvement often centers around the generation of bioactive fragments from extracellular matrix components that can, in turn, modulate inflammatory responses.

One key pathway involves the activation of Toll-like receptors (TLRs). ADAMTS5-mediated degradation of cartilage can release aggrecan fragments that act as endogenous ligands for TLR2.[1][4] This activation of TLR2 on synovial cells can perpetuate a pro-inflammatory loop, leading to increased tissue turnover and joint destruction.[4] This finding suggests a direct link between the enzymatic activity of ADAMTS5 and the innate immune response.

Furthermore, the expression of ADAMTS5 can be regulated by pro-inflammatory cytokines. For example, tumor necrosis factor-α (TNF-α) can induce ADAMTS5 expression in chondrosarcoma cell lines through the activation of the NF-κB signaling pathway.[14] This indicates that ADAMTS5 can be both a downstream effector and an upstream regulator of inflammatory signaling cascades.

Quantitative Data on ADAMTS5 in Non-Osteoarthritic Pathologies

To facilitate a comparative analysis of the role of ADAMTS5 across different non-osteoarthritic pathologies, the following tables summarize key quantitative findings from the cited literature.

Table 1: ADAMTS5 Expression in Cancer

| Cancer Type | Expression Change | Correlation with Clinicopathological Factors | Reference(s) |

| Colorectal Cancer | Increased | Positively correlated with lymphatic invasion and lymph node metastasis. Expression increases with TNM stage. | [5][15][16][17][18] |

| Breast Cancer | Decreased | Lower expression in patients older than 45. | [19][20] |

| Hepatocellular Carcinoma | Decreased | Inversely associated with VEGF expression, MVD, and tumor size. Associated with poor overall survival. | [2][21] |

| Gastric Cancer | Decreased | Suppresses tumor metastasis and angiogenesis. | [3] |

| Glioblastoma | Increased | Promotes glioma cell invasion. | [5] |

| Melanoma | Suppressive Role | Overexpression suppresses tumor growth and angiogenesis. | [4] |

Table 2: ADAMTS5 in Cardiovascular Disease Models

| Cardiovascular Condition | Animal Model | Key Findings | Quantitative Data | Reference(s) |

| Thoracic Aortic Aneurysm | Angiotensin II-infused Adamts5Δcat mice | Increased aortic dilatation. | - | [8][10][11][13][22][23] |

| Accumulation of versican and increased TGF-β levels. | - | [7][10] | ||

| Heart Failure | Adamts5-/- mice on a high-fat diet | Increased diastolic posterior wall thickness and left ventricle volume. | Diastolic posterior wall thickness: 0.94 ± 0.023 mm (Adamts5-/-) vs. 0.82 ± 0.036 mm (Adamts5+/+). Left ventricle volume: 47 ± 4.5 µL (Adamts5-/-) vs. 31 ± 2.5 µL (Adamts5+/+). | [24] |

| Defective versican cleavage. | - | [24] | ||

| Aortic Anomalies | Adamts5-/- mice | High penetrance of aortic anomalies. | 19 out of 19 Adamts5-/- mice displayed aortic anomalies compared to 1 out of 11 wild-type mice. | [9][14][21][25][26] |

| Accumulation of aggrecan. | - | [14][26] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide. These protocols are intended to serve as a starting point for researchers and can be adapted based on specific experimental needs.

ADAMTS5 Enzyme Activity Assays

1. Förster Resonance Energy Transfer (FRET)-Based Assay

This assay measures the enzymatic activity of ADAMTS5 by detecting the cleavage of a FRET peptide substrate.

-

Principle: A synthetic peptide substrate contains a fluorophore and a quencher molecule in close proximity. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by ADAMTS5, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.[13][27]

-

Materials:

-

Recombinant human ADAMTS5

-

FRET peptide substrate (e.g., Abz-TESE↓SRGAIY-Dpa-KK-NH2)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of recombinant ADAMTS5 in Assay Buffer.

-

Add 50 µL of each ADAMTS5 dilution to the wells of the microplate in triplicate.

-

Add 50 µL of the FRET peptide substrate (at a final concentration of 10-20 µM) to each well.

-

Incubate the plate at 37°C and monitor the increase in fluorescence intensity over time (e.g., every 5 minutes for 1-2 hours) using a microplate reader with appropriate excitation and emission wavelengths for the specific FRET pair.

-

Calculate the initial reaction velocity (V0) from the linear phase of the fluorescence curve.

-

2. ELISA-Based Activity Assay

This assay quantifies ADAMTS5 activity by detecting a specific neoepitope generated upon cleavage of its substrate, aggrecan.

-

Principle: Recombinant aggrecan is incubated with ADAMTS5. The resulting cleavage generates a new N-terminal sequence (ARGSVIL). A specific monoclonal antibody that recognizes this neoepitope is used in an ELISA to quantify the amount of cleaved aggrecan, which is directly proportional to ADAMTS5 activity.[3]

-

Materials:

-

Recombinant human ADAMTS5

-

Recombinant human aggrecan interglobular domain (IGD)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM CaCl2, 10 µM ZnCl2, 0.05% Brij 35

-

Anti-neoepitope antibody (specific for ARGSVIL)

-

Secondary HRP-conjugated antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

96-well ELISA plate

-

-

Procedure:

-

Incubate various concentrations of ADAMTS5 with a fixed concentration of aggrecan IGD (e.g., 0.1 µM) in Assay Buffer for a defined period (e.g., 15-60 minutes) at 37°C.

-

Stop the reaction by adding EDTA to a final concentration of 10 mM.

-

Coat a 96-well ELISA plate with a capture antibody against aggrecan.

-

Add the reaction mixtures to the coated plate and incubate to allow capture of the cleaved aggrecan.

-

Wash the plate and add the anti-neoepitope antibody.

-

Wash the plate and add the HRP-conjugated secondary antibody.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction with the stop solution and measure the absorbance at 450 nm.

-

Cellular and Tissue-Based Assays

1. Western Blotting for ADAMTS5

-

Principle: To detect and quantify ADAMTS5 protein levels in cell lysates or tissue homogenates.

-

Protocol:

-

Prepare protein lysates from cells or tissues in RIPA buffer supplemented with protease inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on a 10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ADAMTS5 (e.g., rabbit polyclonal, 1:500-1:3000 dilution) overnight at 4°C.[1][10][28][29]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize the ADAMTS5 band intensity to a loading control (e.g., β-actin or GAPDH).

-

2. Quantitative Real-Time PCR (qPCR) for ADAMTS5 mRNA

-

Principle: To measure the relative expression levels of ADAMTS5 mRNA in cells or tissues.

-

Protocol:

-

Isolate total RNA from cells or tissues using a suitable kit (e.g., RNeasy Kit).

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for ADAMTS5.

-

Human ADAMTS5 Forward Primer: 5′-GCTACTGCACAGGGAAGAGG-3′

-

Human ADAMTS5 Reverse Primer: 5′-TGCATATTTGGGAACCCATT-3′[22]

-

-

Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Run the qPCR reaction on a real-time PCR system with a standard thermal cycling profile (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

-

Calculate the relative expression of ADAMTS5 using the ΔΔCt method.

-

3. Matrigel Invasion Assay

-

Principle: To assess the effect of ADAMTS5 on the invasive capacity of cancer cells.

-

Protocol:

-

Coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify at 37°C.[30][31][32][33][34]

-

Seed cancer cells (e.g., 5 x 10^4 cells) in serum-free medium into the upper chamber.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours at 37°C.

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of invaded cells in several microscopic fields.

-

Compare the number of invaded cells between control and ADAMTS5-manipulated (e.g., siRNA knockdown or overexpression) cells.

-

In Vivo Animal Models

ADAMTS5 Knockout Mouse Models

-

Principle: To study the physiological and pathological roles of ADAMTS5 in vivo by observing the phenotype of mice with a targeted deletion of the Adamts5 gene.

-

Models:

-

Phenotypic Analysis:

-

Cardiovascular: Monitor blood pressure, perform echocardiography to assess cardiac function, and conduct histological analysis of the aorta and heart valves to examine for structural abnormalities and proteoglycan accumulation.[8][11][13][22][23][24]

-

Cancer: Utilize xenograft models where human cancer cells are implanted into immunocompromised ADAMTS5 knockout mice to assess the role of host-derived ADAMTS5 on tumor growth and angiogenesis.

-

Signaling Pathways Involving ADAMTS5

ADAMTS5 is integrated into several key signaling pathways that regulate its expression and are, in turn, modulated by its activity. Understanding these pathways is crucial for elucidating the mechanisms underlying its diverse functions.

Regulation of ADAMTS5 Expression

The transcriptional regulation of the ADAMTS5 gene is complex and involves multiple transcription factors and signaling cascades.

-

NF-κB Signaling: The pro-inflammatory cytokine TNF-α can induce ADAMTS5 expression in chondrocytes and chondrosarcoma cells via the NF-κB pathway.[14] The transcription factor RelA/p65, a component of the NF-κB complex, directly binds to specific NF-κB motifs in the ADAMTS5 promoter to activate its transcription.[4][12]

-

TGF-β Signaling: The role of TGF-β in regulating ADAMTS5 expression appears to be context-dependent. In some contexts, TGF-β signaling can lead to an increase in ADAMTS5 activity, while in others, it may have an inhibitory effect. In the context of aortic aneurysms, an increase in TGF-β levels is associated with versican accumulation in Adamts5Δcat mice.[7][10]

Downstream Effects of ADAMTS5 Activity

The proteolytic activity of ADAMTS5 on its substrates can initiate or modulate various downstream signaling events.

-

VEGF Signaling and Angiogenesis: ADAMTS5 can indirectly regulate angiogenesis by modulating the bioavailability of VEGF. In some cancer models, ADAMTS5 has an anti-angiogenic effect by downregulating VEGF expression.[2][4] However, the precise molecular mechanisms linking ADAMTS5 to VEGF signaling are still under investigation. It is hypothesized that the cleavage of matrix proteins by ADAMTS5 may release cryptic anti-angiogenic fragments or alter the sequestration of VEGF in the extracellular matrix.

-

TLR Signaling: As mentioned earlier, ADAMTS5-generated aggrecan fragments can activate TLR2, triggering a pro-inflammatory response.[1][4] This highlights a role for ADAMTS5 in linking matrix degradation to innate immune signaling.

-

Focal Adhesion Kinase (FAK) Signaling: Recent studies have implicated ADAMTS5 in the regulation of vascular calcification through a pathway involving versican, integrin β1, and FAK. Loss of ADAMTS5 leads to versican accumulation, which in turn can modulate integrin β1/FAK signaling in vascular smooth muscle cells.[35]

Visualizing ADAMTS5 Pathways and Workflows

To provide a clearer understanding of the complex interactions involving ADAMTS5, the following diagrams have been generated using the DOT language.

Caption: Regulation and downstream effects of ADAMTS5.

Caption: Workflow for studying ADAMTS5 in cancer invasion.

Conclusion and Future Directions

The role of ADAMTS5 in non-osteoarthritic pathologies is a rapidly evolving field of research. Its divergent functions in different disease contexts highlight the importance of understanding the specific molecular mechanisms at play, including its substrates, interacting partners, and regulatory networks. For drug development professionals, ADAMTS5 presents both an opportunity and a challenge. While targeting its enzymatic activity could be beneficial in certain cancers and inflammatory conditions, the potential for adverse cardiovascular effects necessitates a cautious and highly targeted approach.

Future research should focus on:

-

Identifying the full spectrum of ADAMTS5 substrates in different tissues and disease states. This will be crucial for understanding its context-specific functions.

-

Elucidating the detailed molecular mechanisms by which ADAMTS5 modulates key signaling pathways. This includes identifying the specific protein-protein interactions and downstream effectors.

-

Developing highly selective inhibitors or activators of ADAMTS5. This will require a deep understanding of its structure and the development of molecules that target specific domains or allosteric sites to avoid off-target effects.

-

Conducting further in vivo studies using conditional knockout and knock-in mouse models. These studies will be essential for dissecting the cell-type-specific roles of ADAMTS5 in complex pathologies.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of modulating ADAMTS5 activity in a range of debilitating non-osteoarthritic diseases.

References

- 1. ADAMTS5 Polyclonal Antibody (PA5-27165) [thermofisher.com]

- 2. neobiolab.com [neobiolab.com]

- 3. sceti.co.jp [sceti.co.jp]

- 4. Transcriptional induction of ADAMTS5 protein by nuclear factor-κB (NF-κB) family member RelA/p65 in chondrocytes during osteoarthritis development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS5) Elisa Kit – AFG Scientific [afgsci.com]

- 6. ADAMTS proteases and the tumor immune microenvironment: Lessons from substrates and pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rat ADAMTS5(A Disintegrin And Metalloproteinase With Thrombospondin 5) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 8. Role of ADAMTS-5 in Aortic Dilatation and Extracellular Matrix Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. ADAMTS5 Antibody (NB100-74343): Novus Biologicals [novusbio.com]

- 11. researchgate.net [researchgate.net]

- 12. Transcriptional Induction of ADAMTS5 Protein by Nuclear Factor-κB (NF-κB) Family Member RelA/p65 in Chondrocytes during Osteoarthritis Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. NF-ĸβ upregulates ADAMTS5 expression by direct binding after TNF-α treatment in OUMS-27 chondrosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High expression of ADAMTS5 is a potent marker for lymphatic invasion and lymph node metastasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ADAMTS Expression in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ADAMTS Expression in Colorectal Cancer | PLOS One [journals.plos.org]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. ADAMTS5 Modulates Breast Cancer Development as a Diagnostic Biomarker and Potential Tumour Suppressor, Regulated by BAIAP2‐AS1, CRNDE and hsa‐miR‐135b‐3p: Integrated Systems Biology and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. eaglebio.com [eaglebio.com]

- 21. researchgate.net [researchgate.net]

- 22. vascular-proteomics.com [vascular-proteomics.com]

- 23. Role of ADAMTS-5 in Aortic Dilatation and Extracellular Matrix Remodeling [metrica.inrim.it]

- 24. ADAMTS5 deficiency in mice does not affect cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 26. Adamts5-/- Mice Exhibit Altered Aggrecan Proteolytic Profiles That Correlate With Ascending Aortic Anomalies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. ADAMTS5 Polyclonal Antibody (PA5-14350) [thermofisher.com]

- 29. ADAMTS5 Polyclonal Antibody (PA5-32142) [thermofisher.com]

- 30. researchgate.net [researchgate.net]

- 31. snapcyte.com [snapcyte.com]

- 32. corning.com [corning.com]

- 33. researchgate.net [researchgate.net]

- 34. In vitro invasion assay using matrigel™: a reconstituted basement membrane preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Adamts5, the gene encoding a proteoglycan-degrading metalloprotease, is expressed by specific cell lineages during mouse embryonic development and in adult tissues - PMC [pmc.ncbi.nlm.nih.gov]

Adamts-5-IN-2: A Technical Whitepaper on its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, initial characterization, and known mechanisms of action of the small molecule inhibitor commonly referred to as Adamts-5-IN-2. Also known under the research designation Ogremorphin (OGM), this compound was initially identified through a chemical genetic screen in Danio rerio (zebrafish) for its ability to perturb neural crest development. While primarily characterized as a potent and specific inhibitor of the G protein-coupled receptor 68 (GPR68), it has also been reported to exhibit inhibitory activity against A Disintegrin and Metalloproteinase with Thrombospondin motifs 5 (ADAMTS-5), a key enzyme implicated in osteoarthritis. This whitepaper will detail the available quantitative data, experimental methodologies, and the elucidated signaling pathways associated with this compound.

Discovery and Initial Identification

This compound, also known as Ogremorphin, was discovered through an unbiased chemical genetic screen of approximately 30,000 compounds in zebrafish embryos.[1] The screen aimed to identify novel small molecules that could selectively disrupt developmental processes.[1] Treatment of zebrafish embryos with Ogremorphin resulted in distinct phenotypes, including a wavy notochord, abnormal pigmentation, craniofacial defects, ventral curvature, and a shortened body axis.[1][2] These developmental abnormalities pointed towards the compound's interference with fundamental cellular processes.

Physicochemical Properties and Quantitative Data

This compound is a small molecule with the following properties:

| Property | Value | Source |

| Chemical Name | 5-ethyl-5'-(1-naphthyl)-3'H-spiro[indole-3,2'-[3][4][5]thiadiazole]-2-one | [1] |

| Molecular Formula | C17H15N3OS | Apexbt |

| Molecular Weight | 309.39 g/mol | Apexbt |

| CAS Number | 294648-66-1 | Apexbt |

| ADAMTS-5 IC50 | 0.71 µM | Apexbt, CymitQuimica, GlpBio, MedchemExpress |

| GPR68 Inhibition | Specific inhibitor | [3][6] |

Primary Target: GPR68 Inhibition and Signaling Pathway

The primary molecular target of this compound (Ogremorphin) has been identified as GPR68, a proton-sensing G protein-coupled receptor.[3][4][6] GPR68 is activated by an acidic extracellular microenvironment, a condition often found in tumors.[3][4] Inhibition of GPR68 by Ogremorphin has been shown to induce a form of iron-dependent cell death known as ferroptosis in glioblastoma cells.[3][6]

The elucidated signaling pathway involves the GPR68-mediated suppression of Activating Transcription Factor 4 (ATF4). Upon inhibition of GPR68 by Ogremorphin, ATF4 expression is increased, leading to the induction of ferroptosis.[3][6]

Caption: GPR68 signaling pathway and its inhibition by this compound.

Secondary Target: ADAMTS-5 Inhibition

While the primary focus of published research has been on GPR68, this compound is also reported by multiple chemical suppliers to be an inhibitor of ADAMTS-5 with an IC50 of 0.71 µM. ADAMTS-5 is a critical enzyme in the degradation of aggrecan, a major component of cartilage. Its inhibition is a therapeutic strategy for osteoarthritis. The precise mechanism of how this compound inhibits ADAMTS-5 and the signaling pathways involved have not been detailed in the currently available primary scientific literature.

Experimental Protocols

Zebrafish Chemical Genetic Screen

The discovery of Ogremorphin was the result of a large-scale, unbiased chemical screen in zebrafish embryos.

Caption: Workflow of the zebrafish chemical genetic screen.

-

Organism: Danio rerio (zebrafish) embryos.

-

Library: A library of approximately 30,000 small molecules was screened.[1]

-

Procedure: Embryos were arrayed in multi-well plates and exposed to individual compounds.

-

Analysis: Embryos were visually inspected for developmental defects at various time points.

-

Hit Criteria: Compounds inducing specific and reproducible phenotypes were selected for further characterization. Ogremorphin was identified based on its induction of a suite of developmental abnormalities, including a wavy notochord and pigmentation defects.[1][2]

Cell Viability and Ferroptosis Assays

The effect of this compound on cell viability and its mechanism of action were investigated in glioblastoma cell lines.

-

Cell Lines: Human glioblastoma cell lines (e.g., U87, U138) and patient-derived xenograft (PDX) lines.[3][6]

-

Treatment: Cells were treated with a range of concentrations of Ogremorphin.

-

Viability Assay: Cell viability was assessed using assays such as CellTiter-Glo.

-

Ferroptosis Analysis:

-

Western Blotting and qRT-PCR: Expression levels of ferroptosis markers (e.g., ATF4, TFRC) were measured.[6]

-

Lipid Peroxidation: Lipid peroxidation, a hallmark of ferroptosis, was detected using specific fluorescent probes.[6]

-

Transmission Electron Microscopy: Ultrastructural changes in mitochondria, characteristic of ferroptosis, were observed.[6]

-

GPR68 Target Validation

The specificity of this compound for GPR68 was confirmed through several experimental approaches.

-

GPCR Panel Screening: Ogremorphin was tested against a panel of other G protein-coupled receptors to assess its selectivity.

-

Genetic Knockdown: The effects of Ogremorphin were compared to those of GPR68 knockdown using shRNA or CRISPR-based methods.[6] The recapitulation of the Ogremorphin-induced phenotype by genetic silencing of GPR68 confirmed it as the primary target.[6]

Summary and Future Directions

This compound, also known as Ogremorphin, is a novel small molecule with a dual activity profile. Its primary and well-characterized function is the inhibition of the acid-sensing G protein-coupled receptor GPR68, leading to the induction of ferroptosis in cancer cells through the GPR68-ATF4 signaling pathway. This makes it a promising tool for cancer research and a potential therapeutic lead for diseases like glioblastoma.

Its secondary reported activity as an ADAMTS-5 inhibitor, with a potent IC50 in the sub-micromolar range, suggests its potential utility in the study and treatment of osteoarthritis. However, the detailed mechanism of ADAMTS-5 inhibition and the downstream consequences in relevant cell types (e.g., chondrocytes) remain to be elucidated.

Future research should focus on:

-

Confirming the ADAMTS-5 inhibitory activity in cell-based and in vivo models of osteoarthritis.

-

Determining the precise binding mode and mechanism of inhibition of ADAMTS-5 by this compound.

-

Investigating the potential interplay between GPR68 and ADAMTS-5 signaling in both physiological and pathological contexts.

-

Conducting structure-activity relationship studies to potentially separate the GPR68 and ADAMTS-5 inhibitory activities or to develop more potent and selective inhibitors for each target.

This technical whitepaper provides a foundation for researchers interested in utilizing this compound as a chemical probe to investigate the roles of GPR68 and ADAMTS-5 in various biological and disease processes.

References

- 1. GPR68-ATF4 signaling is a novel prosurvival pathway in glioblastoma activated by acidic extracellular microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patents.justia.com [patents.justia.com]

- 3. GPR68-ATF4 signaling is a novel prosurvival pathway in glioblastoma activated by acidic extracellular microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. MSU researchers find early, promising glioblastoma treatment | College of Human Medicine | Michigan State University [humanmedicine.msu.edu]

- 6. gpr68-atf4-signaling-is-a-novel-prosurvival-pathway-in-glioblastoma-activated-by-acidic-extracellular-microenvironment - Ask this paper | Bohrium [bohrium.com]

Methodological & Application

Application Note: In Vitro Aggrecanase Activity Assay Using Adamts-5-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), also known as aggrecanase-2, is a key enzyme responsible for the degradation of aggrecan, a major component of articular cartilage.[1][2] Dysregulated ADAMTS-5 activity is strongly implicated in the pathogenesis of osteoarthritis, making it a prime therapeutic target for the development of disease-modifying drugs.[1][2][3] Adamts-5-IN-2 is a potent and selective small molecule inhibitor of ADAMTS-5 with a reported IC50 value of 0.71 µM.[4] This application note provides a detailed protocol for an in vitro assay to determine the aggrecanase activity of ADAMTS-5 and to evaluate the inhibitory potential of compounds like this compound.